FAS Enzymatic Inhibition: Potency Differentiation from Positional Isomers
The US20130053412A1 patent establishes that cyclopentanecarboxamide derivatives with a 4-methoxy-3-(2-oxopiperidin-1-yl)phenyl substitution pattern (encompassing the target compound) exhibit inhibitory activity against Fatty Acid Synthase (FAS) [1]. While individual IC50 values for CAS 941919-65-9 are not discretely tabulated in the patent, the specification teaches that regioisomeric variation—such as relocating the methoxy group from the 4-position to the 3-position—yields distinct potency profiles within the same assay platform [1]. The closest disclosed comparator, N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 942013-82-3), differs solely in methoxy/oxopiperidine positional arrangement and is expected to produce divergent FAS IC50 values, though direct head-to-head quantitative data remain unpublished in the public domain.
| Evidence Dimension | FAS enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | Not publicly disclosed as a discrete value; covered by general FAS inhibitor claims |
| Comparator Or Baseline | N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide (CAS 942013-82-3); specific IC50 not publicly disclosed |
| Quantified Difference | Data unavailable; SAR within patent indicates positional isomerism modulates FAS potency |
| Conditions | FAS enzymatic assay as described in US20130053412A1 |
Why This Matters
Procurement of the correct regioisomer is essential for maintaining FAS SAR integrity in lead optimization programs.
- [1] Kley, J., Hamilton, B. S., Mack, J., Redemann, N., & Schoelch, C. (2013). Cyclopentanecarboxamide derivatives, medicaments containing such compounds and their use. U.S. Patent No. US20130053412A1. Boehringer Ingelheim International GmbH. View Source
